molecular formula C18H20Cl2O4 B4881662 1,5-dichloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]-3-methylbenzene

1,5-dichloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]-3-methylbenzene

Cat. No.: B4881662
M. Wt: 371.3 g/mol
InChI Key: LBGFRWDQWHICMV-UHFFFAOYSA-N
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Description

1,5-dichloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]-3-methylbenzene is an organic compound characterized by its complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dichloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]-3-methylbenzene typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,5-dichloro-3-methylbenzene and 2,6-dimethoxyphenol.

    Etherification: The first step involves the etherification of 2,6-dimethoxyphenol with 3-chloropropanol in the presence of a base like potassium carbonate to form 3-(2,6-dimethoxyphenoxy)propanol.

    Nucleophilic Substitution: The final step involves the nucleophilic substitution of 1,5-dichloro-3-methylbenzene with 3-(2,6-dimethoxyphenoxy)propanol under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,5-dichloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]-3-methylbenzene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding hydrocarbon derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Hydrocarbon derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1,5-dichloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]-3-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism by which 1,5-dichloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]-3-methylbenzene exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,5-dichloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]benzene
  • 1,5-dichloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]-4-methylbenzene

Uniqueness

1,5-dichloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]-3-methylbenzene is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and interactions with other molecules. This structural specificity can lead to distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

1,5-dichloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]-3-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2O4/c1-12-10-13(19)11-14(20)17(12)23-8-5-9-24-18-15(21-2)6-4-7-16(18)22-3/h4,6-7,10-11H,5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGFRWDQWHICMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCCOC2=C(C=CC=C2OC)OC)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.